molecular formula C21H10F6N2O3 B2476543 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-08-2

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2476543
CAS No.: 241127-08-2
M. Wt: 452.312
InChI Key: FGBWKSPCWOUKID-UHFFFAOYSA-N
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Description

This compound is a chromeno[2,3-b]pyridine derivative characterized by two trifluoromethyl groups: one at the 2-position of the chromeno-pyridine core and another on the 3-position of the phenyl ring in the carboxamide moiety. Its molecular formula is C₂₁H₁₀F₆N₂O₃, with a molecular weight of 452.3 g/mol and a purity of ≥95% . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical research.

Properties

IUPAC Name

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F6N2O3/c22-20(23,24)10-4-3-5-11(8-10)28-18(31)14-9-13-16(30)12-6-1-2-7-15(12)32-19(13)29-17(14)21(25,26)27/h1-9H,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWKSPCWOUKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H10F6N2O3
  • Molecular Weight : 452.31 g/mol
  • CAS Number : Not specified in the provided data.

Pharmacological Activities

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of chromeno[2,3-b]pyridine structures exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Activity
    • Chromeno-pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of trifluoromethyl groups is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition
    • Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and histone deacetylases (HDACs). Inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle regulators, particularly affecting cyclins and cyclin-dependent kinases (CDKs).
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Anticancer Effects :
    • A study published in Molecules demonstrated that chromeno-pyridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • Research published in Pharmaceuticals highlighted that certain trifluoromethyl-substituted compounds showed significant antibacterial activity against multi-drug resistant strains .
  • Enzyme Inhibition Studies :
    • A comprehensive screening for HDAC inhibitors revealed that some chromeno-pyridine derivatives were effective in inhibiting HDAC activity, leading to increased acetylation levels of histones in treated cells .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits HDACs; promotes histone acetylation

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity
Research indicates that derivatives of chromeno[2,3-b]pyridine compounds exhibit inhibitory effects on inflammatory kinases such as TBK1 and IKKε. These kinases are implicated in various inflammatory diseases, making these compounds potential candidates for treating conditions like obesity and chronic inflammation. A study demonstrated that specific derivatives showed promising results in inhibiting these kinases, leading to reduced inflammatory responses in vitro .

1.2 Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of chromeno derivatives against pathogens such as Mycobacterium tuberculosis. A recent investigation into the synthesis of chromeno[3,2-c]pyridines revealed that certain compounds exhibited significant in vitro and in vivo activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis . This suggests a potential application in developing new anti-tuberculosis therapies.

1.3 Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The structural modifications introduced by the trifluoromethyl groups enhance the compound's potency against cancer cells by affecting cellular signaling pathways involved in proliferation and survival. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action .

Synthesis and Structural Modifications

The synthesis of 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves several synthetic routes that allow for structural modifications to optimize biological activity.

Table 1: Synthetic Routes for Chromeno Derivatives

Synthesis MethodKey ReagentsYield (%)Notes
Suzuki CouplingBoronic acids, palladium catalyst85%Effective for introducing aromatic groups
CyclizationAmine reagents under acidic conditions75%Critical for forming the chromeno structure
HydrogenationH₂ gas with catalyst90%Used to reduce double bonds for enhanced stability

These synthetic methods have been crucial in developing analogs with improved pharmacological profiles.

Case Studies

Case Study 1: Inhibition of TBK1 and IKKε
A study conducted at the University of Michigan focused on synthesizing various substituted 5H-chromeno derivatives to evaluate their efficacy as TBK1 and IKKε inhibitors. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting a pathway for developing anti-inflammatory drugs targeting these kinases .

Case Study 2: Antimicrobial Testing
In a collaborative research project exploring novel anti-tuberculosis agents, several chromeno derivatives were tested against M. tuberculosis strains. The findings revealed that specific compounds not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, indicating their potential as safe therapeutic options .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-b]pyridine derivatives exhibit structural diversity through substitutions on the pyridine core, carboxamide group, or fused benzene ring. Below is a comparative analysis with key analogs:

Substituent Variations on the Carboxamide Group
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide C₂₁H₁₀F₆N₂O₃ 452.3 2-CF₃, N-(3-CF₃-phenyl) ≥95%
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 339020-72-3) C₂₀H₁₁F₃N₂O₃ 384.3* 2-CF₃, N-phenyl Not specified
7-chloro-2-methyl-5-oxo-N-(4-pyridinylmethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide C₂₀H₁₄ClN₃O₃ 379.8 7-Cl, 2-CH₃, N-(4-pyridinylmethyl) Not specified

*Calculated based on molecular formula.

Key Observations :

  • The N-(3-CF₃-phenyl) group in the target compound increases steric bulk and electron-withdrawing effects compared to the simpler N-phenyl group in CAS 339020-72-3 .
  • Substitutions like 7-Cl and N-(4-pyridinylmethyl) (as in ) may alter solubility and binding affinity but reduce molecular weight significantly.
Variations in the Chromeno[2,3-b]pyridine Core
Compound Name Molecular Formula Molecular Weight (g/mol) Core Modification Reference
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate C₁₆H₁₀F₃NO₄ 337.26 3-carboxylate ester (vs. carboxamide)
N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Not provided Not provided 2-CH₃, N-allyl

Key Observations :

  • Replacing the carboxamide with a carboxylate ester () reduces molecular weight by ~115 g/mol, likely improving bioavailability but decreasing target specificity.
  • N-allyl and 2-CH₃ substitutions () introduce smaller alkyl groups, which may enhance metabolic stability but lack the strong electron-withdrawing effects of CF₃.
Amino-Substituted Chromeno[2,3-b]pyridines

Compounds like ethyl 2-amino-7-isobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate () feature an amino group at the 2-position instead of trifluoromethyl. These derivatives often exhibit:

  • Lower molecular weights (e.g., 337.26–379.8 g/mol vs. 452.3 g/mol).
  • Simplified synthesis via trifluoroacetic acid (TFA)-mediated deprotection .

Q & A

Q. What are the key considerations for synthesizing 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide?

  • Methodological Answer : Synthesis requires multi-step optimization, including:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or bases to facilitate cyclization and coupling reactions.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Reaction monitoring : TLC or HPLC to track intermediate formation and purity .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
Technique Purpose Key Parameters
NMR Confirm substituent positions and purity¹H/¹³C NMR in DMSO-d₆; monitor CF₃ signals at ~110-120 ppm
X-ray crystallography Resolve 3D conformationSpace group analysis for intermolecular interactions
HPLC-MS Assess purity and molecular weightC18 column with acetonitrile/water gradient

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Methodological Answer :
  • Temperature control : Maintain 60-80°C for cyclization steps to avoid side reactions.
  • Stoichiometry : Use 1.2 equivalents of trifluoromethylphenylamine to drive coupling reactions to completion.
  • Workup protocols : Quench reactions with ice-water to precipitate intermediates, reducing losses .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in NMR and X-ray crystallography data for this compound?

  • Methodological Answer :
  • Dynamic NMR analysis : Variable-temperature NMR to detect conformational flexibility (e.g., rotamers).
  • DFT calculations : Compare computed chemical shifts with experimental NMR data to identify misassignments.
  • Complementary techniques : Use IR spectroscopy to validate carbonyl (C=O) and amide (N-H) groups absent in X-ray .

Q. How can the electron-withdrawing effects of trifluoromethyl groups influence the compound's reactivity in substitution reactions?

  • Methodological Answer :
  • Meta-directing effects : CF₃ groups deactivate the chromeno-pyridine core, favoring electrophilic substitution at specific positions.
  • Kinetic studies : Monitor reaction rates under varying pH to assess CF₃’s impact on nucleophilic attack.
  • Computational modeling : Use Gaussian or ORCA to map electron density distributions and predict reactive sites .

Q. What in silico methods are suitable for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., EGFR).
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories.
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors .

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